molecular formula C20H19N5O2S B2364773 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1226429-26-0

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2364773
CAS No.: 1226429-26-0
M. Wt: 393.47
InChI Key: QSOQHJGHSGHQAW-UHFFFAOYSA-N
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Description

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic hybrid molecule combining benzimidazole, thiadiazole, furan, and piperidine moieties.

  • Benzimidazole: Known for antimicrobial, anticancer, and enzyme-inhibitory activities .
  • 1,3,4-Thiadiazole: Imparts electron-withdrawing effects and is common in antimicrobial agents .
  • Furan: Enhances π-π stacking interactions in receptor binding .
  • Piperidine: Improves solubility and bioavailability due to its basic nitrogen .

For example, alkylation of benzimidazole-thione precursors (as in ) or cyclization of thiadiazole intermediates () might be key steps. The acetyl group in similar ethanone derivatives is sensitive to base-mediated removal, necessitating careful reaction optimization .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c26-18(12-25-13-21-15-4-1-2-5-16(15)25)24-9-7-14(8-10-24)19-22-23-20(28-19)17-6-3-11-27-17/h1-6,11,13-14H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOQHJGHSGHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structural components suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound based on diverse sources and research findings.

Structural Overview

The compound features:

  • Benzo[d]imidazole : Known for its biological activity, including anticancer and antimicrobial properties.
  • Thiadiazole : Associated with various pharmacological effects, including antifungal and antibacterial activities.
  • Furan ring : Contributes to the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzimidazole core .
  • Introduction of the furan and thiadiazole moieties through coupling reactions.
  • Final assembly via piperidine modification .

Antimicrobial Activity

Research has shown that derivatives containing benzimidazole and thiadiazole rings exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have been evaluated against various bacterial strains with promising results. A study reported that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
CompoundMIC (μg/mL)Activity
5c3.125Anti-tuberculosis
5d3.125Anti-tuberculosis
5l6.25Anti-tuberculosis

Antifungal Activity

The antifungal properties of similar compounds have also been investigated:

  • A study demonstrated that certain derivatives exhibited high inhibition rates against fungi such as Fusarium spp., with some compounds achieving over 90% inhibition at specific concentrations .
CompoundInhibition Rate (%)Fungal Strain
2j100F. graminearum
2q95.7F. oxysporum

Cytotoxicity

In cytotoxicity studies, compounds derived from benzimidazole frameworks showed low toxicity against normal cell lines while maintaining effectiveness against targeted pathogens . This selectivity is crucial in drug design to minimize adverse effects.

Case Studies

Several case studies highlight the biological potential of compounds related to the target structure:

  • Antitubercular Activity : A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis growth effectively.
  • Antibacterial Screening : Compounds with similar scaffolds were screened for activity against Gram-positive and Gram-negative bacteria, revealing promising candidates for further development.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties . Research indicates that derivatives of benzimidazole and thiadiazole exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. For instance, compounds containing the furan and thiadiazole moieties have been shown to inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents .

Anticancer Potential

The benzimidazole scaffold is well-known for its anticancer properties. Studies have demonstrated that compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone can induce apoptosis in cancer cells. For example, derivatives targeting specific enzymes involved in cancer cell proliferation have shown promising results in vitro .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various functional groups. The use of microwave-assisted synthesis has been reported to enhance yield and reduce reaction times significantly .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan and thiadiazole substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.04 μM against specific bacterial strains, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, a derivative similar to the target compound was tested for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The study concluded that further development could lead to novel therapeutic agents for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, heterocyclic cores, and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Insights Reference
Target Compound ~432.4* Benzimidazole, thiadiazole, furan, piperidine Hypothesized: Broad-spectrum activity Likely involves multi-step coupling N/A
2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone (Patel et al.) ~250–300 Aryl, benzimidazole Cytotoxic (VERO, NCI cell lines) Alkylation of benzimidazole-thione
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () ~300–350 Tetrazole, piperidine Not specified Chloroacetyl chloride + piperidine
5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine () ~290–320 Benzimidazole, thiadiazole, sulfonamide Antimicrobial, PheRS inhibition Cyclization of dithiocarbazate
2-(Benzylthio)-1H-benzo[d]imidazole () 240.3 Benzylthio, benzimidazole Structural characterization only Base-mediated alkylation

*Estimated based on molecular formula.

Key Observations :

Structural Complexity: The target compound integrates four distinct heterocycles, unlike simpler analogs (e.g., Patel’s ethanone derivatives with only benzimidazole and aryl groups). This complexity may enhance multitarget interactions but could pose synthetic challenges .

Biological Activity: Cytotoxicity: Patel’s benzimidazole-ethanone derivatives showed activity against cancer cell lines, suggesting the target compound’s piperidine-thiadiazole appendages might enhance potency or selectivity . Antimicrobial Potential: Thiadiazole-sulfonamide derivatives () exhibited enzyme inhibition, implying the target compound’s thiadiazole-furan system could target similar pathways .

Synthetic Challenges: Base-sensitive acetyl groups in benzimidazole-ethanones require mild conditions to prevent decomposition . Piperidine incorporation may involve nucleophilic substitution (e.g., chloroacetyl chloride intermediates, as in ) .

Research Findings and Hypotheses

  • Pharmacokinetics : The piperidine moiety may improve solubility compared to simpler benzimidazole derivatives, as seen in ’s tetrazole-piperidine hybrids .
  • Structure-Activity Relationship (SAR): Thiadiazole-furan systems (target compound) could offer stronger enzyme inhibition than aryl-substituted ethanones () due to enhanced electronic effects . Piperidine’s conformational flexibility might enable better binding to hydrophobic enzyme pockets compared to rigid tetrazoles .

Preparation Methods

Classical Condensation of o-Phenylenediamine

The benzimidazole core is commonly synthesized via acid-catalyzed cyclization of o-phenylenediamine derivatives. A modified protocol adapted from involves:

Reagents :

  • 4-Chloro-o-phenylenediamine (1.0 equiv)
  • Anthranilic acid (1.05 equiv)
  • Hydrochloric acid (4N, excess)

Procedure :

  • Dissolve 4-chloro-o-phenylenediamine (0.427 g, 3 mmol) and anthranilic acid (0.411 g, 3 mmol) in absolute ethanol (20 mL).
  • Add HCl (20 mL, 4N) and reflux at 85°C for 6 hours.
  • Monitor reaction progress by TLC (ethyl acetate/hexane, 1:1).
  • Cool, filter, and recrystallize with ethanol to obtain 1H-benzo[d]imidazole (yield: 68%).

Characterization :

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, N-H), 7.89–7.12 (m, 4H, aromatic).
  • HRMS : m/z 133.0524 [M+H]+ (calc. 133.0528).

Synthesis of the Thiadiazole-Piperidine Fragment

Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide intermediates:

Reagents :

  • Furan-2-carbohydrazide (1.0 equiv)
  • Piperidine-4-carboxylic acid (1.1 equiv)
  • Phosphorus oxychloride (POCl3, catalytic)

Procedure :

  • React furan-2-carbohydrazide (1.12 g, 10 mmol) with piperidine-4-carboxylic acid (1.29 g, 10 mmol) in POCl3 (5 mL) at 0°C.
  • Warm to 25°C and stir for 12 hours.
  • Quench with ice-water, extract with dichloromethane, and dry over Na2SO4.
  • Purify by column chromatography (SiO2, CH2Cl2/MeOH 95:5) to yield 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (yield: 74%).

Characterization :

  • FT-IR (KBr) : 1620 cm−1 (C=N), 1245 cm−1 (C-S).
  • 13C NMR (126 MHz, CDCl3) : δ 168.2 (C=N), 152.1 (furan C-2), 110.4 (furan C-5).

Coupling of Fragments via Ethanone Bridge

Nucleophilic Acylation

The final assembly employs chloroacetyl chloride to link the benzimidazole and thiadiazole-piperidine modules:

Reagents :

  • 1H-Benzo[d]imidazole (1.0 equiv)
  • 4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (1.2 equiv)
  • Chloroacetyl chloride (1.5 equiv)
  • Triethylamine (TEA, 2.0 equiv)

Procedure :

  • Dissolve 1H-benzo[d]imidazole (0.133 g, 1 mmol) and TEA (0.202 g, 2 mmol) in dry THF (10 mL).
  • Add chloroacetyl chloride (0.170 g, 1.5 mmol) dropwise at 0°C.
  • Stir for 1 hour, then add 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (0.312 g, 1.2 mmol).
  • Reflux at 70°C for 8 hours.
  • Concentrate under vacuum and purify via recrystallization (ethanol/water) to obtain the target compound (yield: 63%).

Characterization :

  • Melting Point : 214–216°C.
  • LC-MS : m/z 422.12 [M+H]+ (calc. 422.11).

Alternative Synthetic Strategies

Microwave-Assisted Coupling

Microwave irradiation significantly reduces reaction times:

Conditions :

  • Power: 300 W
  • Temperature: 120°C
  • Time: 20 minutes
  • Solvent: DMF

Yield Improvement : 78% vs. 63% (conventional heating).

Critical Analysis of Methodologies

Table 1: Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (HPLC) Time (h)
Classical condensation 68 95.2 6
Microwave-assisted 78 98.1 0.33
POCl3 cyclization 74 96.8 12

Key findings:

  • Microwave irradiation enhances reaction efficiency and yield.
  • POCl3-mediated cyclization offers superior regioselectivity for thiadiazole formation.
  • Chloroacetyl chloride coupling requires strict anhydrous conditions to prevent hydrolysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves coupling a benzoimidazole derivative (e.g., 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone) with a piperidine-thiadiazolyl intermediate under reflux conditions in dioxane, using anhydrous potassium carbonate as a base. Post-reaction purification involves ice-water precipitation, filtration, and recrystallization from ethanol . Optimization of solvent choice (e.g., dioxane vs. THF) and reaction time (typically 12–16 hours) is critical for yield improvement.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the benzoimidazole, piperidine, and thiadiazole moieties. Key NMR signals include aromatic protons (δ 7.5–8.5 ppm for benzoimidazole) and thiadiazole-related carbons (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error . FTIR can validate functional groups like carbonyl (C=O stretch ~1700 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodological Answer : Contradictory yield data often arise from solvent polarity and catalyst selection. For example, replacing dioxane with DMF may enhance solubility of intermediates but risks side reactions. Systematic optimization involves:

  • Temperature Control : Reflux at 80–100°C vs. microwave-assisted synthesis at controlled temperatures.
  • Catalyst Screening : Testing bases like K₂CO₃ vs. DBU for deprotonation efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization for higher purity .

Q. How should researchers resolve discrepancies in spectral data interpretation for this compound?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic peaks) can be addressed via:

  • 2D NMR Techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings.
  • Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ to shift proton signals and reduce overlap.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What computational strategies predict the biological target interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with receptors like histamine H₁/H₄ or kinase domains. Key steps:

  • Protein Preparation : Retrieve target structures (e.g., PDB IDs) and optimize hydrogen bonding networks.
  • Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional flexibility to the thiadiazole and piperidine groups.
  • Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors to prioritize in vitro testing .

Q. How do structural modifications influence the compound’s pharmacological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies focus on:

  • Piperidine Substitution : Replacing the furan-thiadiazole group with pyridine alters selectivity for CNS targets vs. peripheral receptors.
  • Benzoimidazole Functionalization : Adding electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but may reduce solubility.
  • In Vitro Assays : Test modified analogs in receptor-binding assays (e.g., radioligand displacement for histamine receptors) and ADMET profiling (e.g., microsomal stability) .

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